molecular formula C25H24ClN3O B2613882 1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea CAS No. 866042-65-1

1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea

Cat. No.: B2613882
CAS No.: 866042-65-1
M. Wt: 417.94
InChI Key: GHWKPZFWKAWHAM-UHFFFAOYSA-N
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Description

1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea is a complex organic compound that features a unique structure combining an indole moiety with a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to modify the urea linkage or the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can yield various halogenated or alkylated products .

Mechanism of Action

The mechanism of action of 1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets . Pathways involved could include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-diisopropylphenyl)urea
  • 1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)thiourea

Uniqueness

1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O/c1-16-8-6-9-17(2)24(16)28-25(30)27-14-20-21(26)11-7-13-23(20)29-15-18(3)19-10-4-5-12-22(19)29/h4-13,15H,14H2,1-3H3,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWKPZFWKAWHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NCC2=C(C=CC=C2Cl)N3C=C(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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